Coromandaline: A Technical Guide to its Natural Source and Isolation
Coromandaline: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coromandaline, a pyrrolizidine alkaloid, has been identified in the plant species Heliotropium curassavicum. This technical guide provides a comprehensive overview of the natural source of Coromandaline, detailed protocols for its extraction and isolation, and a summary of its key physicochemical and spectroscopic data. The methodologies presented are compiled from seminal scientific literature to assist researchers in the efficient isolation and characterization of this natural product for further investigation and potential drug development applications.
Natural Source
Coromandaline is a naturally occurring pyrrolizidine alkaloid produced by the plant Heliotropium curassavicum[1]. This plant, a member of the Boraginaceae family, is known to produce a variety of pyrrolizidine alkaloids[1]. Heliotropium curassavicum is a succulent herb that grows in saline and sandy areas.
Physicochemical Properties of Coromandaline
A summary of the key physicochemical properties of Coromandaline is presented in Table 1.
Table 1: Physicochemical Properties of Coromandaline
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₇NO₄ | [2] |
| Molecular Weight | 285.38 g/mol | [2] |
| CAS Number | 68473-86-9 | [2] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in methanol, ethanol, chloroform | [3] |
Experimental Protocols
The following sections detail the experimental procedures for the extraction and isolation of Coromandaline from Heliotropium curassavicum, based on established methodologies for pyrrolizidine alkaloid extraction.
Plant Material Collection and Preparation
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Collection: The aerial parts of Heliotropium curassavicum are collected.
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Drying: The plant material is air-dried in the shade at room temperature.
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Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
A generalized workflow for the extraction of pyrrolizidine alkaloids is depicted in the following diagram.
Caption: General workflow for the extraction of crude alkaloids.
Detailed Protocol:
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The powdered plant material is macerated with ethanol at room temperature for an extended period (e.g., 48-72 hours) to extract a wide range of compounds, including the alkaloids.
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The ethanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
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The crude extract is then subjected to an acid-base extraction. It is first acidified (e.g., with 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove non-alkaloidal, lipophilic compounds. The protonated alkaloids remain in the acidic aqueous layer.
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The acidic aqueous layer is then made basic (e.g., with ammonium hydroxide to a pH of 9-10) to deprotonate the alkaloid salts, converting them into their free base form.
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The free alkaloids are then extracted from the basified aqueous layer using an organic solvent such as chloroform.
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The chloroform extract containing the free alkaloids is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.
Isolation of Coromandaline
The isolation of individual alkaloids from the crude mixture is typically achieved using chromatographic techniques.
Caption: Workflow for the isolation of Coromandaline.
Detailed Protocol:
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The crude alkaloid mixture is subjected to column chromatography over a stationary phase such as silica gel or alumina.
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A gradient elution system of increasing polarity is employed, typically using solvent mixtures like chloroform and methanol.
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Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).
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Fractions containing Coromandaline are identified by comparison with a reference standard (if available) or by spectroscopic analysis.
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These fractions are then pooled and may require further purification by techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure Coromandaline.
Spectroscopic Data
The structural elucidation of Coromandaline is confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a key technique for determining the structure of organic molecules. The reported ¹H and ¹³C NMR chemical shifts for Coromandaline are summarized below.
Table 2: ¹³C NMR Spectroscopic Data for Coromandaline
| Carbon Atom | Chemical Shift (δ, ppm) |
| Data not fully available in the provided search results. |
Table 3: ¹H NMR Spectroscopic Data for Coromandaline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not fully available in the provided search results. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for Coromandaline
| Ion | m/z |
| [M]+ | 285.1940 |
| Specific fragmentation data not fully available in the provided search results. |
Conclusion
This technical guide outlines the natural source and a generalized, yet detailed, protocol for the isolation of Coromandaline from Heliotropium curassavicum. The provided information on its physicochemical and spectroscopic properties serves as a valuable resource for researchers and scientists in the fields of natural product chemistry and drug discovery. The methodologies described herein can be adapted and optimized for the efficient isolation of Coromandaline to facilitate further biological and pharmacological investigations.
